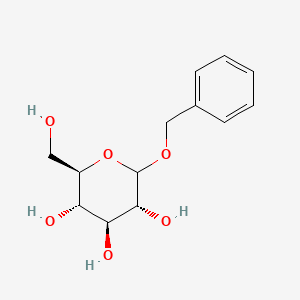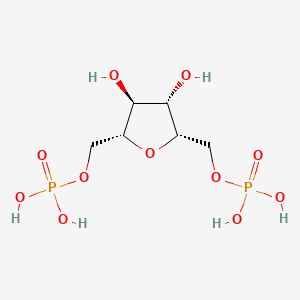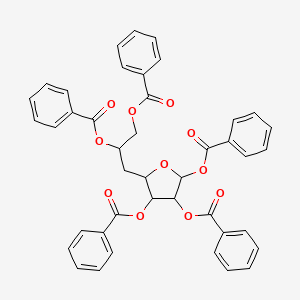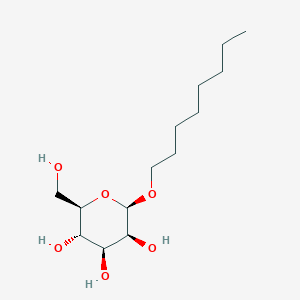
4-Nitrobenzyl b-D-thiogalactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl b-D-thiogalactopyranoside is a key compound used in research laboratories for the detection and quantification of β-galactosidase activity. It acts as a substrate for this enzyme, producing a yellow product upon enzymatic hydrolysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-Aminobenzyl b-D-thiogalactopyranoside.
Substitution: Various substituted benzyl b-D-thiogalactopyranosides depending on the nucleophile used.
科学的研究の応用
4-Nitrobenzyl b-D-thiogalactopyranoside is widely used in scientific research for the detection and quantification of β-galactosidase activity. This enzyme is commonly used as a reporter in molecular biology experiments to monitor gene expression and protein localization. The compound’s ability to produce a yellow product upon enzymatic hydrolysis makes it a valuable tool for colorimetric assays.
In addition to its use in molecular biology, this compound is also employed in biochemical studies to investigate enzyme kinetics and substrate specificity. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
作用機序
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group, resulting in the release of a yellow product. This color change can be quantitatively measured to determine the enzyme’s activity.
類似化合物との比較
4-Nitrobenzyl b-D-thiogalactopyranoside is unique in its ability to act as a substrate for β-galactosidase, producing a distinct yellow product upon hydrolysis. Similar compounds include:
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.
4-Methylumbelliferyl β-D-galactopyranoside (MUG): Produces a fluorescent product upon hydrolysis by β-galactosidase.
These compounds are also used in molecular biology and biochemical assays, but this compound is preferred for colorimetric assays due to its distinct yellow product.
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUMUZAQBRAKI-SJHCENCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)



![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)



![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)
![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)
